Vanadium(V) oxide

Catalog No.
S564683
CAS No.
1314-62-1
M.F
V2O5
O5V2
M. Wt
181.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanadium(V) oxide

CAS Number

1314-62-1

Product Name

Vanadium(V) oxide

IUPAC Name

dioxovanadiooxy(dioxo)vanadium

Molecular Formula

V2O5
O5V2

Molecular Weight

181.88 g/mol

InChI

InChI=1S/5O.2V

InChI Key

GNTDGMZSJNCJKK-UHFFFAOYSA-N

SMILES

O=[V](=O)O[V](=O)=O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
In water, 0.07 g/100 g water at 25 °C
In water, 904-935.8 mg/L at 20 °C and pH 2.7
1 gram dissolves in approximately 125 mL water
Soluble in concentrated acids, alkalies; insoluble in alcohol
Solubility in water, g/100ml: 0.8
0.8%

Synonyms

V2O5, vanadium pentoxide

Canonical SMILES

O=[V](=O)O[V](=O)=O

Vanadium(V) oxide, commonly known as vanadium pentoxide, is an inorganic compound with the chemical formula V2O5\text{V}_2\text{O}_5. It appears as a dark yellow solid, though freshly precipitated samples can exhibit a deep orange color. This compound is notable for its high oxidation state, which allows it to act both as an amphoteric oxide and as an oxidizing agent. Vanadium(V) oxide is the most significant compound of vanadium due to its extensive applications in industrial processes, particularly in catalysis and the production of vanadium alloys .

The mechanism of action of vanadium pentoxide depends on the specific application. Here are two relevant examples:

  • Catalysis: In sulfuric acid production, vanadium pentoxide acts as a heterogeneous catalyst. The reaction between SO₂ and O₂ occurs on the surface of the vanadium pentoxide, where the vanadium centers facilitate the transfer of electrons between the reactants.
  • Lithium-ion batteries: During battery operation, lithium ions (Li⁺) reversibly intercalate (insert) into the vanadium pentoxide structure. This process involves the change in oxidation states of vanadium ions, enabling the battery to store and release electrical energy.

Vanadium pentoxide is considered a hazardous material due to its:

  • Toxicity: Inhalation, ingestion, or skin contact can cause irritation and respiratory problems.
  • Eye irritation: Contact with vanadium pentoxide can severely irritate the eyes.
  • Carcinogen potential: The International Agency for Research on Cancer (IARC) classifies vanadium pentoxide as possibly carcinogenic to humans (Group 2B).

Catalysis

V₂O₅ is a widely used catalyst in various chemical processes. Its high thermal stability, good redox properties, and Lewis acidity make it suitable for a diverse range of reactions, including:

  • Sulfuric acid production: V₂O₅ supported on silica is the primary catalyst used in the contact process for the production of sulfuric acid, one of the most important industrial chemicals [].
  • Oxidation reactions: V₂O₅ can act as an efficient catalyst for oxidation reactions involving various organic compounds, including hydrocarbons and alcohols [].
  • Environmental remediation: Modified V₂O₅ catalysts show promising potential for degrading pollutants like dyes, organic contaminants, and harmful gases in air and water [].

Photocatalysis

V₂O₅ possesses photocatalytic properties, meaning it can absorb light and initiate chemical reactions. This has led to its exploration in several areas, such as:

  • Water splitting: V₂O₅ has been investigated as a potential photocatalyst for splitting water into hydrogen and oxygen, a key reaction for generating clean hydrogen fuel [].
  • CO₂ reduction: Research explores the use of V₂O₅ for converting CO₂, a greenhouse gas, into valuable chemicals like fuels and organic compounds [].
  • Organic synthesis: V₂O₅-based photocatalysts can be used for light-driven organic synthesis, offering a sustainable approach to producing various organic molecules [].

Other Applications

Beyond catalysis and photocatalysis, V₂O₅ finds application in other scientific research areas, including:

  • Lithium-ion batteries: V₂O₅ is investigated as a potential electrode material for lithium-ion batteries due to its ability to store and release lithium ions [].
  • Sensors: V₂O₅'s electrical and optical properties make it suitable for developing various types of sensors, including gas sensors and humidity sensors [].
, primarily involving redox processes. Some key reactions include:

  • Formation: Vanadium metal reacts with excess oxygen to form vanadium(V) oxide:
    4V(s)+5O2(g)2V2O5(s)4\text{V}(s)+5\text{O}_2(g)\rightarrow 2\text{V}_2\text{O}_5(s)
  • Reduction: Vanadium(V) oxide can be reduced to vanadium(IV) oxide in the presence of reducing agents such as sulfur dioxide:
    SO2+V2O5SO3+V2O4\text{SO}_2+\text{V}_2\text{O}_5\rightarrow \text{SO}_3+\text{V}_2\text{O}_4
  • Acid-base reactions: It reacts with strong acids to form dioxovanadium ions:
    V2O5+4H+2VO2++2H2O\text{V}_2\text{O}_5+4\text{H}^+\rightarrow 2\text{VO}_2^++2\text{H}_2\text{O}
  • Comproportionation: Heating a mixture of vanadium(V) oxide and vanadium(III) oxide yields vanadium(IV) oxide:
    V2O5+V2O34VO2\text{V}_2\text{O}_5+\text{V}_2\text{O}_3\rightarrow 4\text{VO}_2

These reactions highlight the versatility of vanadium(V) oxide in various chemical environments .

Vanadium(V) oxide can be synthesized through several methods:

  • Direct Oxidation: Heating vanadium metal with excess oxygen yields vanadium pentoxide but may result in contamination from other oxides.
    4V(s)+5O2(g)2V2O5(s)4\text{V}(s)+5\text{O}_2(g)\rightarrow 2\text{V}_2\text{O}_5(s)
  • Decomposition of Ammonium Metavanadate: This method involves heating ammonium metavanadate at temperatures between 500550C500-550^\circ C:
    2NH4VO3V2O5+2NH3+H2O2\text{NH}_4\text{VO}_3\rightarrow \text{V}_2\text{O}_5+2\text{NH}_3+\text{H}_2\text{O}
  • Chemical Precipitation: Treating sodium metavanadate with sulfuric acid results in the precipitation of vanadium pentoxide:
    • Sodium metavanadate is acidified to yield a red cake that is subsequently heated to produce V2O5V_2O_5.

These synthesis methods are crucial for producing high-purity vanadium pentoxide for industrial and laboratory use .

Vanadium(V) oxide has a wide range of applications:

  • Catalyst: It is primarily used as a catalyst in the Contact Process for producing sulfuric acid by converting sulfur dioxide into sulfur trioxide.
  • Production of Alloys: Vanadium pentoxide serves as a precursor for various vanadium alloys utilized in steelmaking and other metallurgical processes.
  • Pigments: It is used in ceramics and glass as a pigment due to its vibrant color properties.
  • Electrochemistry: Research is ongoing into its use in batteries and fuel cells due to its redox properties.

These applications underscore the importance of vanadium(V) oxide in both industrial processes and emerging technologies .

Studies on the interactions of vanadium(V) oxide with various substances reveal its complex behavior:

  • Reductive Interactions: Vanadium(V) can be reduced by several agents, including zinc and organic compounds like saccharides and amino acids under acidic conditions.
  • Complex Formation: In aqueous solutions, it forms various complexes depending on pH levels, including orthovanadate ions at high pH and dioxovanadium ions at lower pH levels.
  • Biochemical Interactions: Investigations into its interactions with biological molecules indicate potential pathways for therapeutic uses while also highlighting risks associated with toxicity.

These interaction studies are essential for understanding both the practical applications and safety considerations related to vanadium(V) oxide

Vanadium(V) oxide shares similarities with several other compounds within the transition metal oxides category. Below are some comparable compounds:

CompoundFormulaOxidation StateUnique Properties
Vanadium(IV) oxideV2O4V_2O_4+4Forms deep blue solutions; less oxidizing than V2O5V_2O_5.
Vanadium(III) oxideV2O3V_2O_3+3Typically black; used in ceramics and as a reducing agent.
Molybdenum trioxideMoO3MoO_3+6Acts similarly as an oxidizing agent; used in catalysts.
Tungsten trioxideWO3WO_3+6Known for its photochromic properties; used in smart windows.

Uniqueness of Vanadium(V) Oxide

Vanadium(V) oxide is unique due to its dual role as an amphoteric compound and a potent oxidizing agent, distinguishing it from other transition metal oxides that typically exhibit only one behavior. Its ability to undergo multiple oxidation states allows it to participate actively in redox reactions, making it invaluable in catalytic processes .

The discovery of vanadium traces back to 1801, when Spanish-Mexican scientist Andrés Manuel del Río identified a new element in "brown lead" ore (later named vanadinite). Although initially misidentified as chromium, vanadium was rediscovered in 1830 by Swedish chemist Nils Gabriel Sefström, who named it after the Norse goddess Vanadís. The isolation of V₂O₅ followed in the mid-19th century, with Henry Enfield Roscoe producing pure vanadium metal in 1867 via hydrogen reduction of vanadium dichloride.

Early 20th-century research highlighted V₂O₅'s catalytic properties, particularly its role in the contact process for sulfuric acid production. This discovery revolutionized industrial chemistry, as V₂O₅-based catalysts improved reaction efficiency and reduced costs. By the 1920s, vanadium steel alloys gained prominence in automotive and aerospace industries, exemplified by their use in the Ford Model T chassis.

Key historical milestones include:

  • 1936: Ketelaar’s crystallographic analysis revealed V₂O₅’s layered structure, explaining its anisotropic properties.
  • 1960s: Advances in spectroscopy enabled detailed studies of V₂O₅’s redox behavior and amphoteric nature.
  • 2000s: Nanotechnology breakthroughs allowed synthesis of V₂O₅ nanostructures, unlocking applications in energy storage.

Significance in Materials Science

V₂O₅’s versatility stems from its structural and electronic properties:

PropertyValue/RangeApplicationSource
Bandgap2.1–2.8 eVPhotocatalysis, optoelectronics
Layered structureInterlayer spacing: 4.37 ÅIon intercalation (batteries)
Melting point690°CHigh-temperature catalysts
Amphoteric behaviorpH-dependent solubilityAcid-base catalysis

Catalytic Applications

V₂O₅ serves as a cornerstone in oxidation reactions. Its surface oxygen vacancies facilitate the Mars-van Krevelen mechanism, critical for converting sulfur dioxide to sulfur trioxide in sulfuric acid production. Recent studies show that V₂O₅-doped TiO₂ enhances photocatalytic degradation of organic pollutants by 40% compared to pure TiO₂.

Advanced Materials

V₂O₅’s nanostructured forms—such as nanosheets, nanowires, and thin films—exhibit enhanced surface-to-volume ratios. For instance, ultra-thin V₂O₅ nanosheets synthesized via hydrothermal methods show a 45.3% sensitivity to humidity, with response times under 4 minutes.

Contemporary Research Landscape

Nanostructured V₂O₅

Recent studies focus on tailoring V₂O₅ morphologies for specific applications:

  • Nanorods: Improve lithium-ion battery capacity (theoretical: 294 mAh/g).
  • Reduced graphene oxide (RGO) composites: Enhance photocatalytic degradation of methylene blue by 70% compared to pure V₂O₅.
  • Thin films: Electron-beam-evaporated V₂O₅ films exhibit tunable optical bandgaps (2.3–2.7 eV), ideal for photodetectors.

Computational Insights

Density functional theory (DFT) simulations reveal that V₂O₅’s (001) surface preferentially adsorbs oxygen, explaining its catalytic activity in partial oxidation reactions. Near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) further shows that V⁴⁺/V⁵⁺ ratios govern electronic conductivity in V₂O₅-based sensors.

Environmental Applications

V₂O₅-functionalized membranes effectively remove heavy metals (e.g., 95% Pb²⁺ uptake) via ion exchange, while V₂O₅/RGO composites degrade 90% of tetracycline pollutants under visible light.

Key Research Challenges

Synthesis and Stability

  • Morphological control: Current methods (hydrothermal, sol-gel) struggle to produce uniform V₂O₅ nanostructures at scale.
  • Phase instability: V₂O₅ readily converts to non-stoichiometric oxides (e.g., V₆O₁₃) under reducing conditions, limiting battery cyclability.

Economic and Environmental Barriers

  • High production costs: Purifying V₂O₅ from vanadium slag consumes 15–20 kWh/kg, necessitating energy-efficient alternatives.
  • Resource dependency: Over 70% of global V₂O₅ production relies on Chinese and Russian titanomagnetite reserves, creating supply chain vulnerabilities.

Fundamental Knowledge Gaps

  • Surface dynamics: The role of oxygen vacancies in catalytic cycles remains poorly understood at atomic scales.
  • Intercalation mechanisms: Ion diffusion pathways in V₂O₅ lattices during battery charging are yet to be fully mapped.

Chemical Synthesis Routes

Hydrothermal Synthesis

Hydrothermal synthesis leverages aqueous solutions of V(V) precursors under controlled temperature and pressure to produce nanostructured V~2~O~5~. The process begins with the dissolution of vanadium precursors, such as ammonium metavanadate, in acidic or alkaline media. At a pH near 2, the neutral precursor [VO(OH)~3~(OH~2~)~2~]^0^ undergoes polycondensation, forming edge-sharing [VO~5~] square pyramids [1]. This two-step mechanism—olation along the x-axis and oxolation along the y-axis—yields layered V~2~O~5~ structures.

Hydrothermal conditions (150–200°C, 12–48 hours) enable the formation of diverse morphologies, including nanotubes, nanoflowers, and nanourchins [1]. For instance, nanotubes arise from the self-rolling of V~2~O~5~ bilayers, while nanoflowers result from the assembly of nanoparticles. The table below summarizes key hydrothermal parameters and resulting structures:

PrecursorTemperature (°C)Time (hours)Morphology
NH~4~VO~3~ in HCl18024Nanotubes
V~2~O~5~ sol in H~2~O20048Nanoflowers

Sol-Gel Processes

Sol-gel methods offer precise control over V~2~O~5~ thin film composition and microstructure. A typical process involves dissolving vanadium oxytriisopropoxide (VO(OiPr)~3~) in ethanol, followed by hydrolysis and condensation. Spin-coating the sol onto substrates and annealing at 250–450°C yields crystalline films [2]. Annealing temperature critically influences phase composition:

  • 250°C: Mixed V~2~O~3~/V~2~O~5~ phase with rod-like morphology.
  • 350°C: Pure β-V~2~O~5~ phase with platelet structure [2].

Higher annealing temperatures reduce optical bandgaps (from 2.8 eV to 2.4 eV) and enhance electrochromic performance, achieving coloration efficiencies of 110.98 cm²/C [2].

Chemical Vapor Deposition (CVD)

CVD deposits high-purity V~2~O~5~ coatings using vanadium precursors such as vanadyl acetylacetonate (VO(acac)~2~). Key parameters include:

ParameterRange
Temperature500–700°C
Pressure10–100 Torr
Precursor Flow Rate10–50 sccm

In a typical process, VO(acac)~2~ vapor reacts with oxygen, forming V~2~O~5~ films on substrates like silicon or glass [3]. Plasma-enhanced CVD (PECVD) reduces deposition temperatures to 300–400°C, enabling compatibility with thermally sensitive substrates [4].

Physical Synthesis Methods

Thermal Evaporation

Thermal evaporation sublimates V~2~O~5~ powder (purity ≥99.99%) in high vacuum (≤8×10⁻⁶ Torr) onto substrates. Deposited films are amorphous but crystallize upon post-annealing [6]. The thermo-emf of these films increases linearly with temperature difference (ΔT), indicating semiconductor behavior:

ΔT (°C)Thermo-emf (mV)
100.8
201.6
302.4

Electron Beam Evaporation

Electron beam evaporation offers higher deposition rates (1–5 nm/s) compared to thermal methods. By focusing a high-energy electron beam on V~2~O~5~ pellets, stoichiometric films are achieved with minimal oxygen deficiency. This method is preferred for optical coatings requiring precise thickness control.

Plasma-Assisted Techniques

Plasma-enhanced techniques, such as reactive sputtering, utilize argon-oxygen plasmas to sputter vanadium targets. Films deposited at 0.5 Pa and 100 W RF power exhibit improved adhesion and density compared to thermal methods.

Novel and Emerging Synthesis Approaches

Chemical Exfoliation for 2D Structures

Liquid-phase exfoliation of bulk V~2~O~5~ in solvents like isopropanol yields 2D nanosheets. Sonication for 6–12 hours delaminates layers, producing flakes with thicknesses <10 nm. These nanosheets show enhanced surface reactivity for catalysis and energy storage.

Green Synthesis Routes

Emerging eco-friendly methods use plant extracts (e.g., Aloe vera) as reducing agents. For example, mixing vanadium chloride with Aloe vera gel at 80°C forms V~2~O~5~ nanoparticles (20–50 nm). While promising, scalability and reproducibility remain challenges.

Nanoscale Fabrication Approaches

Nanoscale fabrication of vanadium pentoxide represents a fundamental approach to enhancing its functional properties through precise control of size, shape, and surface characteristics. The development of reliable nanoscale synthesis methods has become increasingly important for optimizing the performance of vanadium pentoxide in various applications.

Hydrothermal Synthesis Methods

Hydrothermal synthesis stands as one of the most versatile and widely employed techniques for producing vanadium pentoxide nanostructures. This method involves the reaction between vanadium pentoxide precursors and hydrogen peroxide under controlled temperature and pressure conditions, typically ranging from 60°C to 200°C. The systematic control of hydrothermal treatment variables enables the regulation of morphology, crystal structure, and water content within the layered structures. Research has demonstrated that temperature variations directly influence the final morphology, with nanoribbons forming at lower temperatures and nanowires developing at higher temperatures.

The hydrothermal approach offers several distinct advantages, including the ability to synthesize high-purity nanostructures without the addition of organic surfactants or inorganic ions. This clean methodology permits accurate control of vanadium concentration and facilitates the formation of various morphologies through precise manipulation of reaction parameters. The formation mechanism involves the initial creation of unstable diperoxo species that subsequently decompose to form vanadium pentoxide nanostructures with controlled dimensions.

Solvothermal Processing Techniques

Solvothermal methods represent an extension of hydrothermal synthesis, utilizing organic solvents to achieve enhanced control over nanostructure formation. These techniques enable the synthesis of complex three-dimensional architectures, including urchin-like microflowers, nanohorn-structured microspheres, and nanosheet-assembled microflowers. The concentration of precursor solutions significantly influences the resulting morphology, with higher concentrations promoting the formation of more complex hierarchical structures.

The solvothermal approach facilitates the development of highly porous materials with specific surface areas exceeding 30 square meters per gram. The process involves the self-assembly of vanadium dioxide precursors within 2 hours, followed by calcination to transform the intermediate structures into vanadium pentoxide microflowers. This methodology demonstrates particular effectiveness in creating materials with enhanced electrochemical performance due to their unique structural features.

Deep Eutectic Solvent Synthesis

Deep eutectic solvents have emerged as environmentally friendly alternatives for vanadium pentoxide synthesis, offering exceptional morphological control without the need for traditional surfactants. The use of reline as a green solvent enables the selective formation of various nanostructures, including three-dimensional microbeads, two-dimensional nanosheets, and one-dimensional nanofleece structures. The water ratio in the reaction mixture serves as the primary controlling parameter for morphology selection.

This approach demonstrates excellent morphological control through the formation of alkyl amine-based ionic species during the solvothermal treatment. These species function as both templating and exfoliating agents, facilitating the creation of well-defined nanostructures with enhanced surface properties. The methodology represents a significant advancement in sustainable synthesis approaches for vanadium pentoxide nanomaterials.

Pulsed Laser Ablation Techniques

Pulsed laser ablation in liquids provides a unique route for synthesizing clean vanadium pentoxide nanostructures without the use of surfactants or chemical stabilizers. This technique produces nanoparticles with diameters below 10 nanometers, exhibiting both nearly spherical and flower-like morphologies. The method involves the sublimation of bulk vanadium pentoxide combined with pickup by superfluid helium droplets, which act as inert reaction chambers.

The optimization of laser parameters, particularly the repetition rate, enables precise control over nanoparticle production. Research has identified an optimal repetition rate of approximately 6600 Hz, corresponding to a cavitation bubble lifetime of 0.15 milliseconds, which maximizes production efficiency to approximately 10 parts per million per minute of irradiation. This technique preserves the bulk stoichiometric ratio of vanadium to oxygen, ensuring the formation of high-quality vanadium pentoxide nanostructures.

Hierarchical Structures Development

The development of hierarchical structures represents a sophisticated approach to engineering vanadium pentoxide materials with enhanced functional properties. These structures combine multiple length scales to optimize surface area, porosity, and accessibility while maintaining structural integrity.

Multi-Level Architectural Design

Hierarchical vanadium pentoxide structures typically consist of primary nanostructural units that assemble into secondary microstructures, creating multi-level architectures with enhanced properties. The primary building blocks, such as nanosheets or nanowires, organize into flower-like, urchin-like, or spherical secondary structures with diameters ranging from 1 to 10 micrometers. These architectures provide multiple advantageous features, including increased surface area, enhanced porosity, and improved structural stability.

The formation of hierarchical structures occurs through controlled nucleation and growth processes, where the precursor concentration and reaction conditions determine the final architecture. Lower concentrations tend to favor the formation of simple nanostructures, while higher concentrations promote the development of complex hierarchical assemblies. The self-assembly process involves the aggregation of primary nanostructures through van der Waals forces and electrostatic interactions.

Template-Directed Assembly

Template-directed assembly methods enable the creation of hierarchical vanadium pentoxide structures with predetermined architectures and properties. These approaches utilize various templates, including biological structures, synthetic polymers, and inorganic frameworks, to guide the formation of complex three-dimensional architectures. The template removal process, typically achieved through calcination or chemical dissolution, leaves behind hollow or porous structures with enhanced surface areas.

The template-directed approach offers precise control over pore size distribution, surface area, and structural morphology. Research has demonstrated the successful synthesis of hierarchical structures with specific surface areas exceeding 50 square meters per gram, significantly higher than conventional synthesis methods. These structures exhibit enhanced performance in various applications due to their optimized mass transport properties and increased active surface area.

Self-Assembly Mechanisms

Self-assembly represents a fundamental mechanism for hierarchical structure formation, involving the spontaneous organization of primary nanostructures into complex architectures. This process is driven by thermodynamic factors, including surface energy minimization and entropy considerations. The self-assembly process can be controlled through manipulation of synthesis parameters, including pH, temperature, and precursor concentration.

Understanding the self-assembly mechanisms enables the rational design of hierarchical structures with specific properties. The process typically involves initial nucleation of primary nanostructures, followed by aggregation and reorganization into stable hierarchical architectures. The final structure depends on the balance between attractive and repulsive forces, as well as the kinetics of the assembly process.

Crystal Structure Manipulation

Crystal structure manipulation represents a fundamental approach to controlling the properties of vanadium pentoxide through precise engineering of atomic arrangements and coordination environments. The ability to modify crystal structures enables the optimization of electronic, optical, and catalytic properties for specific applications.

Polymorphic Phase Control

Vanadium pentoxide exhibits several polymorphic phases, each with distinct structural characteristics and properties. The most common phase is orthorhombic α-vanadium pentoxide with space group Pmnm, featuring unit cell parameters of a=11.51Å, b=4.37Å, and c=3.56Å. This phase consists of distorted square pyramidal vanadium oxide coordination polyhedra that share edges to form zigzag double chains along the c-axis, with cross-linking through shared corners to create sheets in the xz plane.

The high-pressure β-phase represents a significant structural modification, formed at pressures of 6.0 GPa and temperatures of 1073 K. This monoclinic phase exhibits space group P21/m with vanadium atoms in six-coordinated distorted octahedral environments. The structure consists of quadruple units of edge-sharing octahedra linked along the b-axis and connected through corners along the c-axis, forming layers with composition V4O10 parallel to the (100) plane.

Pressure-Induced Structural Transformations

High-pressure synthesis techniques enable the formation of metastable vanadium pentoxide phases with unique structural features. The pressure-induced transformation from α-vanadium pentoxide to β-vanadium pentoxide involves a significant change in vanadium coordination from five-fold to six-fold, accompanied by substantial modifications in the electronic structure. This transformation is reversible, with the β-phase converting back to α-vanadium pentoxide upon heating to 643-653 K under ambient pressure.

The pressure-induced structural changes result in significant modifications to the electronic and optical properties of vanadium pentoxide. The increased coordination number in the β-phase leads to enhanced metallic character and modified band structures, making these materials suitable for specialized applications requiring specific electronic properties. The metastable nature of the β-phase provides opportunities for creating materials with unique combinations of properties not achievable in the stable α-phase.

Thermal Treatment Effects

Thermal treatment represents a versatile approach for modifying the crystal structure of vanadium pentoxide through controlled heating and cooling processes. The temperature and atmosphere during thermal treatment significantly influence the final crystal structure, with oxidizing conditions promoting the formation of higher oxidation states and reducing conditions favoring lower oxidation states. Specific temperature ranges enable the selective formation of different vanadium oxide phases, including vanadium dioxide and vanadium trioxide.

The thermal treatment process involves complex structural rearrangements, including oxygen migration, vanadium coordination changes, and phase transitions. Research has demonstrated that controlled thermal processing can produce materials with tailored crystal structures and properties, including enhanced electrical conductivity, modified optical properties, and improved catalytic activity. The optimization of thermal treatment parameters enables the rational design of vanadium pentoxide materials with specific structural features.

Intercalation-Induced Modifications

Intercalation represents a unique approach to crystal structure modification, involving the insertion of guest species into the layered structure of vanadium pentoxide. This process results in significant changes to the interlayer spacing, coordination environment, and overall crystal structure. Common intercalating species include water molecules, metal cations, and organic molecules, each producing distinct structural modifications.

The intercalation process typically involves the expansion of interlayer spacing to accommodate guest species, resulting in modified electronic properties and enhanced ionic conductivity. Research has demonstrated that controlled intercalation can produce materials with specific interlayer distances and optimized properties for applications such as energy storage and catalysis. The reversible nature of intercalation enables the development of materials with tunable properties that can be adjusted through controlled insertion and removal of guest species.

Defect Engineering

Oxygen Vacancy Creation

Oxygen vacancy creation represents a fundamental defect engineering strategy for modifying the electronic and catalytic properties of vanadium pentoxide. These point defects significantly influence the material's electrical conductivity, optical properties, and chemical reactivity through the introduction of additional electronic states within the band gap.

Thermodynamic Considerations

The formation of oxygen vacancies in vanadium pentoxide is governed by thermodynamic principles, with formation energies varying significantly depending on the crystallographic site and surface orientation. Density functional theory calculations have revealed that oxygen vacancy formation on the (010) surface requires 4.7 eV for vanadyl oxygen atoms (O1 sites) and 6.5 eV for bridging oxygen atoms (O2 and O3 sites). The relatively lower formation energy for vanadyl oxygen vacancies makes them the most thermodynamically favorable defects under reducing conditions.

The stability of oxygen vacancies depends strongly on the oxygen partial pressure and temperature. Under strongly reducing conditions, O1 vacancies become marginally stable against reoxidation, while on high-energy surfaces such as (100) and (001), vacancy formation requires 1.0-1.5 eV less energy than on the (010) surface. This surface-dependent behavior provides opportunities for selective vacancy creation through controlled synthesis conditions.

Formation Mechanisms

Oxygen vacancy formation in vanadium pentoxide occurs through several mechanisms, including thermal treatment in reducing atmospheres, hydrogen plasma treatment, and chemical reduction. Thermal treatment under hydrogen or inert atmospheres at temperatures between 300°C and 600°C represents the most common approach for creating controlled concentrations of oxygen vacancies. The process involves the removal of oxygen atoms from the crystal lattice, leaving behind positively charged vacancy sites that trap electrons.

The formation mechanism involves the initial weakening of vanadium-oxygen bonds through thermal activation, followed by oxygen atom migration and eventual desorption. The presence of reducing agents, such as hydrogen or carbon monoxide, facilitates the removal of oxygen atoms by providing a thermodynamic driving force for the reduction process. The concentration of oxygen vacancies can be controlled through manipulation of temperature, atmosphere composition, and treatment duration.

Electronic Structure Modifications

The creation of oxygen vacancies introduces significant modifications to the electronic structure of vanadium pentoxide, including the formation of donor states within the band gap and changes in the valence band structure. Oxygen vacancies act as electron donors, increasing the electrical conductivity and potentially inducing semiconductor-to-metal transitions. The electronic changes are accompanied by modifications in the optical properties, including shifts in absorption edges and the appearance of new absorption features.

The electronic structure modifications depend on the concentration and distribution of oxygen vacancies. Low concentrations typically result in the formation of localized defect states, while high concentrations can lead to the formation of impurity bands and significant changes in the overall electronic structure. These modifications enable the tuning of electronic properties for specific applications, including enhanced catalytic activity and improved electrochemical performance.

Characterization Techniques

The characterization of oxygen vacancies in vanadium pentoxide requires sophisticated analytical techniques capable of detecting and quantifying these defects. X-ray photoelectron spectroscopy provides valuable information about the oxidation states of vanadium and oxygen, enabling the identification of oxygen-deficient regions. Electron paramagnetic resonance spectroscopy can detect paramagnetic defect centers associated with oxygen vacancies, providing insights into their local environment and concentration.

Advanced characterization techniques, including positron annihilation spectroscopy and synchrotron-based X-ray absorption spectroscopy, enable the quantitative analysis of oxygen vacancy concentrations and their distribution within the crystal structure. These techniques provide essential information for understanding the relationship between defect concentration and material properties, enabling the optimization of defect engineering strategies.

Surface Defect Control

Surface defect control represents a critical aspect of vanadium pentoxide engineering, as surface defects significantly influence catalytic activity, adsorption properties, and overall material performance. The concentration and nature of surface defects can be precisely controlled through various treatment methods, including plasma processing, chemical etching, and controlled atmospheric exposure.

Plasma Treatment Methods

Plasma treatment provides a versatile approach for creating and controlling surface defects in vanadium pentoxide. Low-temperature radio frequency hydrogen plasma treatment for 1-10 minutes can induce either hydration or reduction of the surface, depending on the specific treatment conditions. The plasma treatment process creates various types of surface defects, including oxygen vacancies, hydroxyl groups, and modified coordination environments.

The plasma treatment parameters, including power, pressure, and gas composition, significantly influence the type and concentration of surface defects created. Research has demonstrated that treatment in the discharge active zone can produce materials with unique temperature-dependent electrical properties, including resistance maxima at specific temperatures. The controlled creation of surface defects through plasma treatment enables the optimization of material properties for specific applications.

Chemical Etching Approaches

Chemical etching represents another effective method for surface defect creation and control. The use of specific chemical reagents can selectively remove surface atoms, creating controlled defect concentrations and surface morphologies. The etching process typically involves the selective dissolution of surface species, followed by the formation of new surface configurations with enhanced defect densities.

The chemical etching process can be controlled through manipulation of reagent concentration, temperature, and treatment duration. Research has demonstrated that controlled etching can produce surfaces with enhanced catalytic activity and improved adsorption properties. The selective nature of chemical etching enables the creation of specific defect types while preserving the bulk crystal structure.

Atmospheric Exposure Effects

Atmospheric exposure represents a natural mechanism for surface defect formation and modification. Exposure to ambient atmosphere can lead to the formation of hydroxyl groups, adsorbed water molecules, and oxidized surface species. The extent of atmospheric modification depends on factors including humidity, temperature, and exposure duration.

Understanding atmospheric exposure effects is crucial for controlling surface defect concentrations in practical applications. Research has shown that controlled exposure to specific atmospheres can be used to create desired surface defect concentrations while maintaining material stability. The ability to control atmospheric exposure enables the optimization of surface properties for specific applications.

Surface Passivation Strategies

Surface passivation represents an important aspect of surface defect control, involving the deliberate modification of surface chemistry to reduce unwanted defect formation. Passivation strategies include the application of thin coating layers, controlled surface treatments, and the use of protective atmospheres. These approaches can prevent unwanted surface oxidation and maintain desired defect concentrations.

The effectiveness of surface passivation depends on the specific passivation method and the intended application. Research has demonstrated that titanium dioxide coatings can provide excellent antioxidant capacity, preventing the formation of oxygen-enriched surface components. The development of effective passivation strategies enables the creation of stable materials with controlled surface defect concentrations.

Doping Strategies

Transition Metal Doping

Transition metal doping represents a powerful strategy for modifying the electronic, optical, and catalytic properties of vanadium pentoxide through the substitution of vanadium atoms with other transition metal ions. This approach enables precise control over electronic structure, charge carrier concentration, and catalytic activity.

Substitutional Doping Mechanisms

Substitutional doping involves the replacement of vanadium atoms in the crystal lattice with other transition metal ions, resulting in significant modifications to the local electronic structure and overall material properties. The most commonly studied transition metal dopants include manganese, iron, nickel, cobalt, chromium, tungsten, molybdenum, and ruthenium. The selection of appropriate dopants depends on factors including ionic radius compatibility, electronic configuration, and desired property modifications.

The substitutional doping process typically involves the incorporation of dopant ions during synthesis or through post-synthesis treatment methods. Hydrothermal synthesis represents the most common approach for achieving uniform dopant distribution, as vanadium and dopant ions can be uniformly distributed in solution before precipitation. The extent of substitution depends on the concentration of dopant precursors and the thermodynamic stability of the resulting solid solutions.

Electronic Structure Modifications

Transition metal doping introduces significant changes to the electronic structure of vanadium pentoxide, including modifications to the band gap, density of states, and charge carrier concentrations. The incorporation of transition metal ions with different electronic configurations can result in the formation of new energy levels within the band gap or modifications to the valence and conduction bands. These changes directly influence the electrical conductivity, optical properties, and catalytic activity of the material.

The electronic structure modifications depend on the specific dopant ion and its concentration. Research has demonstrated that ruthenium doping can increase diffusion coefficients and ionic conductivities by approximately 3.7 times compared to undoped vanadium pentoxide. The enhanced electronic properties result from the formation of new electronic states and modified charge transport mechanisms.

Catalytic Property Enhancement

Transition metal doping significantly enhances the catalytic properties of vanadium pentoxide through the creation of new active sites and modification of existing catalytic centers. The incorporation of transition metal ions can introduce new oxidation states, coordination environments, and electronic structures that promote specific catalytic reactions. The enhanced catalytic activity results from improved charge transfer properties and the formation of synergistic effects between vanadium and dopant ions.

The catalytic enhancement depends on the specific dopant ion and the target reaction. Research has shown that tungsten doping can reduce the statistical scatter in switching device parameters while maintaining catalytic activity. The optimization of dopant concentration and distribution enables the creation of materials with enhanced catalytic performance for specific applications.

Thermal Stability Considerations

The thermal stability of transition metal-doped vanadium pentoxide represents an important consideration for practical applications. The incorporation of dopant ions can either enhance or reduce thermal stability, depending on the specific dopant and its concentration. The thermal stability depends on factors including the bonding strength between dopant ions and the host lattice, the formation of secondary phases, and the kinetics of dopant diffusion.

Research has demonstrated that controlled doping can improve thermal stability while maintaining desired electronic and catalytic properties. The optimization of dopant concentration and synthesis conditions enables the creation of materials with enhanced thermal stability for high-temperature applications. Understanding the thermal stability of doped materials is crucial for their successful implementation in practical applications.

Non-Metal Doping

Non-metal doping represents an alternative approach to property modification in vanadium pentoxide, involving the incorporation of non-metallic elements such as nitrogen, carbon, sulfur, phosphorus, fluorine, and boron. This strategy enables the creation of materials with unique electronic structures and properties that cannot be achieved through metal doping alone.

Nitrogen Doping Strategies

Nitrogen doping has emerged as one of the most effective non-metal doping strategies for vanadium pentoxide, capable of inducing significant changes in electronic structure and catalytic properties. The incorporation of nitrogen atoms creates new electronic states within the band gap and can lead to semiconductor-to-metal transitions. The nitrogen doping process typically involves thermal treatment in nitrogen-containing atmospheres or the use of nitrogen-containing precursors during synthesis.

The nitrogen doping mechanism involves the substitution of oxygen atoms with nitrogen atoms, creating new bonding configurations and electronic states. Research has demonstrated that nitrogen doping can induce metallic behavior in vanadium pentoxide nanosheets, significantly enhancing their electrochemical performance. The formation of vanadium-nitrogen bonds introduces new electronic states that facilitate charge transfer and improve overall conductivity.

Carbon Incorporation Effects

Carbon incorporation represents another important non-metal doping strategy, often occurring simultaneously with nitrogen doping in materials synthesized using carbon-containing precursors. The incorporation of carbon atoms can create new bonding configurations and electronic states that enhance the material's properties. Carbon doping typically occurs through substitutional or interstitial mechanisms, depending on the synthesis conditions and carbon source.

The carbon incorporation process can result in the formation of vanadium carbide phases at higher temperatures, creating composite materials with enhanced mechanical and electronic properties. The presence of carbon atoms can also influence the formation and stability of other defects, including oxygen vacancies and nitrogen dopants.

Photocatalytic Property Enhancement

Non-metal doping significantly enhances the photocatalytic properties of vanadium pentoxide through modifications to the electronic structure and optical properties. The incorporation of non-metal dopants can reduce the band gap, extend the absorption range into the visible spectrum, and create new active sites for photocatalytic reactions. These modifications enable the development of materials with enhanced photocatalytic efficiency for environmental and energy applications.

The photocatalytic enhancement depends on the specific dopant and its concentration. Research has demonstrated that non-metal doping can improve photocatalytic efficiency while maintaining good stability and recyclability. The optimization of dopant concentration and synthesis conditions enables the creation of materials with enhanced photocatalytic performance for specific applications.

Synthesis and Processing Considerations

The successful implementation of non-metal doping requires careful consideration of synthesis and processing parameters. The incorporation of non-metal dopants typically requires specific synthesis conditions, including controlled atmospheres, appropriate precursors, and optimized temperature profiles. The synthesis method significantly influences the dopant distribution, concentration, and the formation of secondary phases.

The processing conditions must be optimized to achieve desired dopant concentrations while maintaining crystal structure integrity and avoiding the formation of unwanted phases. Research has shown that controlled synthesis conditions can produce materials with uniform dopant distribution and enhanced properties. The development of reliable synthesis methods is crucial for the successful implementation of non-metal doping strategies.

Rare Earth Element Incorporation

Rare earth element incorporation represents a specialized doping strategy for vanadium pentoxide, enabling the creation of materials with unique optical, magnetic, and catalytic properties. The incorporation of rare earth elements such as cerium, lanthanum, gadolinium, neodymium, holmium, and ytterbium introduces new electronic states and functionalities not achievable through conventional doping approaches.

Lanthanide Series Integration

The integration of lanthanide series elements into vanadium pentoxide structures involves the incorporation of ions with partially filled f-orbitals, resulting in unique electronic and optical properties. The lanthanide ions can occupy various sites within the crystal structure, including substitutional positions and interstitial sites. The specific incorporation mechanism depends on the ionic radius of the lanthanide ion and the synthesis conditions.

The lanthanide integration process typically involves hydrothermal or sol-gel synthesis methods, where lanthanide precursors are mixed with vanadium precursors during the synthesis process. Research has demonstrated that lanthanide incorporation can significantly alter the morphology of vanadium pentoxide, creating various nanostructures through the linkage of small nanoparticles. The extent of lanthanide incorporation depends on the concentration of precursors and the thermodynamic stability of the resulting phases.

Optical Property Modifications

Rare earth element incorporation introduces significant modifications to the optical properties of vanadium pentoxide, including changes in absorption spectra, photoluminescence characteristics, and photocatalytic activity. The incorporation of rare earth ions can result in red shifts in absorption edges and the appearance of new photoluminescence features. These modifications enable the development of materials with enhanced optical properties for specific applications.

The optical property modifications depend on the specific rare earth element and its concentration. Research has shown that holmium and ytterbium doping can achieve photocatalytic degradation efficiencies of 93% and 95%, respectively, within 2 hours of visible light irradiation. The enhanced optical properties result from the formation of new electronic states and improved charge separation efficiency.

Photocatalytic Activity Enhancement

Rare earth element incorporation significantly enhances the photocatalytic activity of vanadium pentoxide through multiple mechanisms, including improved charge separation, extended light absorption, and the creation of new active sites. The f-electrons of rare earth ions can participate in charge transfer processes, facilitating the separation of photogenerated electron-hole pairs. The enhanced photocatalytic activity enables the development of materials with superior performance for environmental remediation applications.

The photocatalytic enhancement depends on the specific rare earth element and its concentration. Research has demonstrated that co-doping with multiple rare earth elements can achieve synergistic effects, resulting in even higher photocatalytic efficiency than single-element doping. The optimization of rare earth element concentration and combination enables the creation of materials with exceptional photocatalytic performance.

Synthesis Optimization Strategies

The successful incorporation of rare earth elements requires careful optimization of synthesis parameters, including precursor ratios, reaction temperature, pH conditions, and reaction time. The synthesis method significantly influences the distribution of rare earth elements, their oxidation states, and the formation of secondary phases. Hydrothermal synthesis represents the most commonly used method for rare earth element incorporation, enabling uniform distribution and controlled particle size.

The synthesis optimization involves the systematic variation of synthesis parameters to achieve desired rare earth element concentrations and distributions. Research has shown that optimal synthesis conditions can produce materials with enhanced crystallinity, controlled morphology, and improved properties. The development of reliable synthesis protocols is crucial for the successful implementation of rare earth element incorporation strategies.

Composite Materials Development

Carbon-Based Hybrid Materials

Carbon-based hybrid materials represent a critical advancement in vanadium pentoxide engineering, combining the high energy density of vanadium pentoxide with the excellent electrical conductivity and structural stability of carbon nanomaterials. These hybrids address the fundamental limitations of pure vanadium pentoxide, including poor electrical conductivity, low porosity, and structural instability during electrochemical cycling.

Reduced Graphene Oxide Composites

Reduced graphene oxide composites with vanadium pentoxide have emerged as one of the most promising carbon-based hybrid materials. The synthesis typically involves hydrothermal or solvothermal methods where vanadium precursors are combined with graphene oxide, followed by simultaneous reduction and vanadium pentoxide formation. The resulting materials exhibit enhanced electrical conductivity, increased surface area, and improved mechanical stability.

The structural characteristics of these composites feature vanadium pentoxide nanostructures uniformly distributed on the two-dimensional graphene sheets, creating a hierarchical architecture that facilitates efficient electron transport and ionic diffusion. Research has demonstrated that vanadium pentoxide-reduced graphene oxide composites can achieve specific capacitances of 448 F/g at current densities of 0.75 A/g, with excellent rate capability maintaining 296 F/g at 15.5 A/g. The strong interfacial interactions between vanadium pentoxide and graphene sheets contribute to the enhanced electrochemical performance.

Carbon Nanotube Integrated Systems

Carbon nanotube integrated systems represent another significant class of carbon-based hybrid materials, utilizing the unique one-dimensional structure and exceptional electrical properties of carbon nanotubes. The integration process typically involves the decoration of carbon nanotubes with vanadium pentoxide nanostructures through chemical vapor deposition, electrochemical deposition, or solution-based methods. The resulting materials exhibit enhanced electrical conductivity and improved structural stability.

The morphological characteristics of these integrated systems feature vanadium pentoxide nanoparticles or nanowires uniformly distributed on the carbon nanotube surfaces, creating a three-dimensional conductive network. Research has shown that the process temperature serves as a key parameter for controlling the vanadium oxide phase, with 550°C producing monoclinic vanadium dioxide and 600°C resulting in vanadium pentoxide formation. The controlled synthesis enables the creation of materials with tailored properties for specific applications.

Biomass-Derived Carbon Hybrids

Biomass-derived carbon hybrids represent an emerging and sustainable approach to carbon-based hybrid material development. These materials utilize carbon sources derived from biological materials, including plant fibers, agricultural waste, and natural polymers, to create environmentally friendly composites with enhanced properties. The synthesis typically involves the carbonization of biomass materials followed by vanadium pentoxide incorporation through various methods.

The sustainable nature of biomass-derived carbon hybrids makes them attractive for large-scale applications. Research has demonstrated that vanadium pentoxide-carbon composites derived from dark red hibiscus sabdariffa can achieve specific energy values of 55 Wh/kg and specific power values of 707 W/kg at current densities of 1 A/g. The accordion-like morphology resulting from graphene foam modification contributes to the enhanced electrochemical performance.

Synthesis Method Optimization

The optimization of synthesis methods for carbon-based hybrid materials is crucial for achieving desired properties and performance characteristics. Various synthesis approaches have been developed, including hydrothermal, solvothermal, chemical vapor deposition, and electrochemical methods. Each method offers distinct advantages and limitations, requiring careful selection based on the desired material properties and application requirements.

The synthesis parameters significantly influence the final material properties, including the distribution of vanadium pentoxide on carbon surfaces, the degree of interfacial interaction, and the overall composite architecture. Research has shown that careful control of synthesis conditions can produce materials with optimized properties for specific applications. The development of scalable synthesis methods is essential for the practical implementation of carbon-based hybrid materials.

Semiconductor Combinations

Semiconductor combinations with vanadium pentoxide represent a strategic approach to creating materials with enhanced photocatalytic, photovoltaic, and sensing properties through the formation of heterojunctions and synergistic effects. These combinations enable the optimization of charge separation, light absorption, and catalytic activity through careful selection of semiconductor partners.

Titanium Dioxide Heterojunctions

Titanium dioxide heterojunctions with vanadium pentoxide represent one of the most extensively studied semiconductor combinations, leveraging the complementary properties of both materials. The formation of heterojunctions occurs through the interface between vanadium pentoxide and titanium dioxide, creating band alignment that facilitates efficient charge separation and transfer. The synthesis typically involves the controlled deposition of vanadium pentoxide on titanium dioxide surfaces or the co-precipitation of both materials.

The band alignment in vanadium pentoxide-titanium dioxide heterojunctions enables efficient charge separation under illumination, with electrons and holes being separated at the interface. Research has demonstrated that these heterojunctions can function as effective hole-selective contacts in photovoltaic applications, with vanadium pentoxide serving as a transparent front-side contact due to its high work function exceeding 5 eV and wide band gap greater than 3 eV. The heterojunction formation significantly enhances the overall device performance.

Zinc Oxide Composite Systems

Zinc oxide composite systems with vanadium pentoxide offer unique opportunities for creating materials with enhanced optical and catalytic properties. The wide band gap of zinc oxide (3.37 eV) complements the narrower band gap of vanadium pentoxide, enabling the creation of materials with extended light absorption ranges and improved photocatalytic activity. The synthesis typically involves hydrothermal or solvothermal methods where both precursors are combined under controlled conditions.

The composite formation results in materials with enhanced charge separation efficiency and improved stability under operating conditions. The combination of zinc oxide and vanadium pentoxide creates materials with optimized properties for gas sensing applications, where the interaction between both semiconductors enhances the sensitivity and selectivity for specific target gases. The optimization of composition ratios enables the creation of materials with tailored properties for specific applications.

Iron Oxide Integrated Materials

Iron oxide integrated materials with vanadium pentoxide represent an important class of semiconductor combinations, particularly for energy storage and catalytic applications. The integration of iron oxide with vanadium pentoxide can create materials with enhanced electrochemical properties and improved stability. The synthesis typically involves controlled precipitation or hydrothermal methods where iron and vanadium precursors are combined under specific conditions.

The integration process results in materials with modified electronic structures and enhanced defect concentrations. Research has demonstrated that vanadium-substituted iron oxide aerogels can achieve lithium-ion insertion capacities approaching 130 mAh/g and sodium-ion insertion capacities of 70 mAh/g. The synergistic effects between iron oxide and vanadium pentoxide contribute to the enhanced electrochemical performance.

Tungsten Oxide Combinations

Tungsten oxide combinations with vanadium pentoxide offer opportunities for creating materials with enhanced catalytic and electrochemical properties. The similar crystal structures and electronic properties of tungsten oxide and vanadium pentoxide enable the formation of solid solutions and composite materials with tailored properties. The synthesis typically involves high-temperature methods where both precursors are combined under controlled atmospheric conditions.

The combination of tungsten oxide and vanadium pentoxide creates materials with enhanced thermal stability and improved catalytic activity. The formation of mixed oxides can result in materials with optimized properties for specific catalytic reactions, including oxidation and reduction processes. The optimization of composition and synthesis conditions enables the creation of materials with enhanced performance for specific applications.

Noble Metal Depositions

Noble metal depositions on vanadium pentoxide represent a sophisticated approach to creating materials with enhanced catalytic, optical, and electronic properties through the formation of metal-semiconductor interfaces. The deposition of noble metals such as gold, silver, platinum, and palladium creates materials with unique properties that combine the advantages of both components.

Gold Nanoparticle Incorporation

Gold nanoparticle incorporation into vanadium pentoxide structures represents one of the most extensively studied noble metal deposition strategies. The incorporation typically involves the controlled deposition of gold nanoislands on vanadium pentoxide surfaces through methods such as thermal evaporation, sputtering, or chemical reduction. The resulting materials exhibit enhanced surface-enhanced Raman scattering properties and improved catalytic activity.

The gold-vanadium pentoxide interface creates unique electronic structures that enhance charge transfer and catalytic properties. Research has demonstrated that vanadium pentoxide-gold heterostructures can achieve surface-enhanced Raman scattering enhancements of up to 65 times compared to pure vanadium pentoxide substrates. The enhancement results from the synergy of electromagnetic and chemical enhancement mechanisms, with the gold deposition increasing the charge-transfer contribution.

Silver Nanostructure Integration

Silver nanostructure integration with vanadium pentoxide offers opportunities for creating materials with enhanced optical and antimicrobial properties. The integration typically involves the controlled deposition of silver nanoparticles on vanadium pentoxide surfaces through photochemical reduction, electrochemical deposition, or thermal decomposition methods. The resulting materials exhibit enhanced plasmonic properties and improved catalytic activity.

The silver-vanadium pentoxide interface creates materials with unique optical properties that can be utilized for various applications, including photocatalysis and sensing. The plasmonic properties of silver nanoparticles can enhance the light absorption and charge separation efficiency of vanadium pentoxide, resulting in improved photocatalytic performance. The optimization of silver nanoparticle size and distribution enables the creation of materials with tailored optical properties.

Platinum Catalyst Deposition

Platinum catalyst deposition on vanadium pentoxide represents a strategy for creating materials with enhanced catalytic activity for various chemical reactions. The deposition typically involves controlled reduction of platinum precursors on vanadium pentoxide surfaces, creating uniformly distributed platinum nanoparticles that serve as active catalytic sites. The resulting materials exhibit enhanced catalytic activity and improved stability under reaction conditions.

The platinum-vanadium pentoxide interface creates materials with unique catalytic properties that combine the high activity of platinum with the stability and selectivity of vanadium pentoxide. The atomic layer deposition technique enables precise control over platinum deposition, creating materials with optimized catalytic properties. The development of controlled deposition methods is crucial for creating materials with enhanced catalytic performance.

Palladium Functionalization

Palladium functionalization of vanadium pentoxide represents another important noble metal deposition strategy, particularly for hydrogen-related applications and catalytic processes. The functionalization typically involves the controlled deposition of palladium nanoparticles on vanadium pentoxide surfaces through chemical reduction or electrochemical methods. The resulting materials exhibit enhanced hydrogen sensing capabilities and improved catalytic activity for hydrogenation reactions.

The palladium-vanadium pentoxide interface creates materials with unique hydrogen-responsive properties that can be utilized for sensing and catalytic applications. The ability of palladium to absorb hydrogen while maintaining electrical contact with vanadium pentoxide enables the creation of materials with enhanced hydrogen detection capabilities. The optimization of palladium loading and distribution enables the creation of materials with tailored sensing properties.

Physical Description

Vanadium pentoxide appears as a yellow to red crystalline powder. Slightly soluble in water and denser than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.
DryPowder; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid
YELLOW-TO-RED CRYSTALLINE POWDER OR SOLID IN VARIOUS FORMS.
Yellow-orange powder or dark-gray, odorless flakes dispersed in air.
Finely divided particulate dispersed in air.

Color/Form

Yellow to rust-brown orthorhombic crystals
Finely divided particulate dispersed in air /Vanadium pentoxide fume/
Yellow to red crystalline powde

Boiling Point

3182 °F at 760 mm Hg decomposition (EPA, 1998)
1750 °C (decomp)
3182°F (decomposes)
3182°F (Decomposes)

Density

3.357 at 64.4 °F (EPA, 1998)
3.654 at 21.7 °C, relative density to water at 4 °C
Relative density (water = 1): 3.4
3.36

Odor

Odorless

Melting Point

1274 °F (EPA, 1998)
681 °C
690 °C
1274°F

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Vanadium pentoxide is a naturally occurring metal compound. It is an odorless, yellow to red crystalline powder. It is a poorly soluble oxide. USE: Vanadium pentoxide is an important commercial chemical mainly used in the steel industry. It is used in ceramics and in the production of superconductive magnets. It is used as a catalyst in dye, paint and varnish drying, glass and ink manufacture, pesticides, and photographic chemicals. Vanadium pentoxide is naturally occurring, and it is the most recovered form of vanadium that is found in about 80 different mineral ores. It is present in coal, crude oil, and residual fuel oil. It is released naturally to air, water, and soil. EXPOSURE: Workers that produce or use vanadium pentoxide may breathe in dust or have direct skin contact. The general population will primarily be exposed through food, but may also be exposed from drinking water and air. Increased exposure may occur by smoking cigarettes or when using paints, inks, varnishes or dyes containing vanadium pentoxide. Vanadium pentoxide released to air will be in or on particles that eventually fall to the ground. Vanadium pentoxide will not move into air from moist soil and water surfaces. Vanadium pentoxide can dissolve in water to form ions or bind to soil particles; this will dictate its movement through soil. Vanadium will build up in some marine organisms, but is not expected to build up in animal tissue. RISK: Airway irritation (cough, wheezing, runny nose, sore throat) has been reported in workers breathing vanadium pentoxide dust ("boilermakers bronchitis"). No decreases in lung function or permanent lung damage have been reported. Green coloration of the tongue has been observed in workers exposed to vanadium pentoxide. Data on the potential for vanadium pentoxide to produce other toxic effects in humans were not available. However, nausea, mild diarrhea, and stomach cramps have been reported in individuals given oral doses of several other vanadium compounds. Toxic effects observed in animals occur at exposures much higher than expected environmental exposure levels. Lung damage and impaired lung function are the main toxic effect associated with breathing vanadium pentoxide dust in laboratory animals. Following oral exposure, damage to the stomach and intestines is the primary toxic effect in laboratory animals. Damage to red blood cells have also been observed in laboratory animals that breathed or ingested vanadium pentoxide. Birth defects and impaired growth have been reported in laboratory animals exposed to high oral levels during pregnancy. Exposed male mice have shown decreased ability to impregnate females. Lung cancer has been observed in laboratory mice and rats that breathed vanadium pentoxide dust daily over their lifetime. The International Agency for Research on Cancer has determined that vanadium pentoxide is possibly carcinogenic to humans based on inadequate evidence in humans, but sufficient evidence in laboratory animal studies for carcinogenicity. The potential for vanadium pentoxide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

Exposure to environmental pollutants has been linked to various airway diseases and disease exacerbations. Almost all chronic airway diseases such as chronic obstructive pulmonary disease and asthma are caused by complicated interactions between gene and environment. One of the major hallmarks of those diseases is airway mucus overproduction (MO). Excessive mucus causes airway obstruction and significantly increases morbidity and mortality. Metals are major components of environmental particulate matters (PM). Among them, vanadium has been suggested to play an important role in PM-induced mucin production. Vanadium pentoxide (V(2)O(5)) is the most common commercial source of vanadium, and it has been associated with occupational chronic bronchitis and asthma, both of which are MO diseases. However, the underlying mechanism is not entirely clear. In this study, we used both in vitro and in vivo models to demonstrate the robust inductions of mucin production by V(2)O(5). Furthermore, the follow-up mechanistic study revealed a novel v-raf-1 murine leukemia viral oncogene homolog 1-IKK-NF-kappaB pathway that mediated V(2)O(5)-induced mucin production. Most interestingly, the reactive oxygen species and the classical mucin-inducing epidermal growth factor receptor (EGFR)-MAPK pathway appeared not to be involved in this process. Thus the V(2)O(5)-induced mucin production may represent a novel EGFR-MAPK-independent and environmental toxicant-associated MO model. Complete elucidation of the signaling pathway in this model will not only facilitate the development of the treatment for V(2)O(5)-associated occupational diseases but also advance our understanding on the EGFR-independent mucin production in other chronic airway diseases.
In this study ... the potential of /vanadium pentoxide/ [V(2)O(5)] to activate the extracellular signal-regulated kinases 1 and 2 (ERK-1/2) in rat pulmonary myofibroblasts /was investigated/. Treatment of myofibroblasts with V(2)O(5) resulted in the activation of ERK-1/2, yet the inert metal titanium dioxide had no effect on ERK-1/2 activation. V(2)O(5)-induced ERK-1/2 activation was abolished by pretreatment with forskolin or PD98059, indicating a dependence on Raf and mitogen-activated protein (MAP) kinase kinase, respectively. Depletion of conventional protein kinase C activity with phorbol 12-myristate 13-acetate did not inhibit V(2)O(5)-induced ERK-1/2 activation. ERK-1/2 activation by V(2)O(5) was inhibited >70% with the epidermal growth factor receptor (EGF-R) tyrosine kinase inhibitor AG1478. Phosphorylation of the 170-kD EGF-R by V(2)O(5) was detected after immunoprecipitation with an anti-EGF-R antibody followed by phosphotyrosine Western blotting. V(2)O(5) strongly tyrosine-phosphorylated a 115-kD protein (p115) and activation of p115 was inhibited 60 to 70% by AG1478, indicating that this protein was an EGF-R substrate. Phosphorylation of p115 was also observed in EGF-stimulated cells. Immunoprecipitation of V(2)O(5)- or EGF-treated cell lysates with an antibody against Src homology 2 protein tyrosine phosphatase (SH-PTP2) identified p115 as a SH-PTP2-binding protein. Pretreatment of cells with the antioxidant N-acetyl-L-cysteine blocked V(2)O(5)-induced MAP kinase activation and p115 phosphorylation >90%. These data suggest that V(2)O(5) activation of ERK-1/2 is oxidant-dependent and mediated through tyrosine phosphorylation of EGF-R and an EGF-R substrate which we identified as a 115-kD SH-PTP2-binding protein.
... Intratracheal instillation of V(2)O(5) /in rats/ induces airway remodeling similar to that observed in individuals with asthma. These changes include airway smooth muscle cell thickening, mucous cell metaplasia, and airway fibrosis. The transient appearance of peribronchiolar myofibroblasts, which were desmin and vimentin positive, coincided with a twofold increase in the thickness of the airway smooth muscle layer at day 6 after instillation and preceded the development of airway fibrosis by day 15. The number of nuclear profiles within the smooth muscle layer also increased twofold after V(2)O(5) instillation, suggesting that hyperplasia accounted for thickening of the smooth muscle layer. The majority of cells incorporating bromodeoxyuridine at day 3 were located in the connective tissue surrounding the airway smooth muscle wall that was positive for vimentin and desmin. These data suggest that myofibroblasts are the principal proliferating cell type that contributes to the progression of airway fibrosis after V(2)O(5) injury.

Vapor Pressure

Approximately 0 at 68F (EPA, 1998)
Approximately 0 mm Hg at 68 °F
0 mmHg (approx)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

1314-62-1

Associated Chemicals

Vanadium ion (5+);22537-31-1

Wikipedia

Vanadium pentoxide

Biological Half Life

Groups of 60 female rats were exposed to particulate aerosols of vanadium pentoxide at concentrations of 0, 1, or 2 mg/cu m and groups of 40 female rats were exposed to 4 mg/cu m by inhalation, 6 hr/day, 5 days/wk for 16 days. ...Lung clearance half-times ranged from 4.42 to 4.96 days.
Groups of 60 female mice were exposed to particulate aerosols of vanadium pentoxide at concentrations of 0, 2, or 4 mg/cu m and groups of 40 female mice were exposed to 8 mg/cu m by inhalation, 6 hr/day, 5 days/wk for 16 days. ...Lung clearance half-times ranged from 2.40 to 2.55 days.

Use Classification

Health Hazards -> Carcinogens
Plastics -> Polymer Type -> N.a.
Plastics -> Pigments agents

Methods of Manufacturing

V2O5 is prepared by thermal decomposition of ammonium vanadates at 500-600 °C in an oxidizing atmosphere (air).
The principal vanadium-bearing ores are generally crushed, ground, screened, and mixed with a sodium salt, e.g., NaCl or Na2CO3. This mixture is roasted at ca 850 °C and the oxides are converted to water-soluble sodium metavanadate, NaVO3. The vanadium is extracted by leaching with water and precipitates at pH 2-3 as sodium hexavanadate, Na4V6O17, a red cake, by the addition of sulfuric acid. This is then fused at 700 °C to yield a dense black product which is sold as technical-grade vanadium pentoxide. This product contains a minimum of 86 wt % V2O5 and a maximum of 6-10 wt % Na2O. The red cake can be further purified by dissolving it in an aqueous solution of Na2CO3. The iron, aluminum, and silicon impurities precipitate from the solution upon pH adjustment. Ammonium metavanadate then precipitates upon the addition of NH4Cl and is calcined to give vanadium pentoxide of greater than 99.8% purity.
(1) Alkali or acid extraction from vanadium minerals. (2) By igniting ammonium metavanadate. (3) From concentrate ferrophosphorus slag by roasting with sodium chloride, leaching with water, and purification by solvent extraction followed by precipitation and heating.
Production: iron-vanadium ore (calcination/water leaching/solvent extraction/precipitation/calcination); spent oil-refining catalysts/boiler fly-ash (solvent extraction/precipitation/calcination); phosphoric acid, crude (solvent extraction/hydrorefining; co-produced with yellow cake); uranium ore (leaching/solvent extraction/hydrorefining; co-produced with yellow cake).

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Petroleum refineries
Plastics product manufacturing
Primary metal manufacturing
Transportation equipment manufacturing
Vanadium oxide (V2O5): ACTIVE
Prior to 1960, the main vanadium mill products were fused technical-grade pentoxide (black cake) containing 86-92 wt% V2O5 and air-dried technical-grade pentoxide (red cake) containing 83-86 wt% V2O5, both being high in alkali content.
Under environmental conditions, vanadium may exist in oxidation states +3, +4, and +5. V3+ and V4+ act as cations, but V5+, the most common form in the aquatic environment, reacts both as a cation and anionically as an analogue of phosphate. /Vanadium ions/

Analytic Laboratory Methods

Method: OSHA ID-185; Procedure: x-ray diffraction, x-ray fluorescence; Analyte: vanadium; Matrix: air, Detection Limit: X-ray diffraction 25 ug at 65 seconds, 20 ug at 650 seconds; X-ray fluorescence 14 ug at 100 seconds, 2 ug at 1,000 seconds.

Clinical Laboratory Methods

Urine vanadium concentrations appear to correlate reasonably well with the degree of absorption of the metal. Normal urine concentrations were found to average 12 ug/L in control subjects and 47 ug/L in workers exposed to 0.1-0.9 mg/cu m of vanadium as the pentoxide. /Vanadium pentoxide/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Store in a secure poison location. ... Vanadium pentoxide must be stored to avoid contact with chlorine trifluoride, lithium, and peroxyformic acid, since violent reactions can occur. Store in tightly closed containers in a cool, well-ventilated area away from heat.
Containers of vanadium shall be kept tightly closed at all times when not in use. Containers shall be stored in a safe manner to minimize accidental breakage, spillage, or contact with moisture. Combustible materials, such as finely ground vanadium carbide, vanadium aluminum alloys, vanadium metal, or ferrovanadium should be kept away from heat, sparks, or flames. /Vanadium compounds/

Interactions

The high-affinity receptor for immunoglobulin E (IgE) (FcEpsilonRI)-mediated activation of mast cells plays an important role in various allergic diseases. To assess the anti-allergic activity of natural vanadium-containing Jeju groundwater (JW), an in vivo passive cutaneous anaphylaxis (PCA) animal model and in vitro mouse bone marrow-derived mast cells (BMMCs) was used. JW inhibited cyclooxygenase-2 (COX-2)-dependent prostaglandin D(2) (PGD(2)) generation in a dose-dependent manner, with a concomitant reduction of COX-2 protein expression in IgE-induced BMMCs. In addition, JW inhibited 5-lipoxygenase (5-LOX)-dependent generation of leukotriene C(4) (LTC(4)) as well as degranulation in a dose-dependent manner. These results demonstrate that JW has dual COX-2/5-LOX inhibitory activity. In addition, vanadium pentoxide (V(2)O(5)), which is the major vanadium component of JW, also inhibited PGD(2) and LTC(4) generation as well as degranulation in IgE-induced BMMCs. Furthermore, oral administration of JW dose-dependently inhibited mast cell-dependent passive anaphylactic reaction in IgE-sensitized mice. Taken together, these results suggest that JW may be useful in regulating mast cell-mediated allergic response through the suppression of eicosanoid generation and degranulation in mast cells.
Intratracheal admin of vanadium pentoxide (V2O5) (0.2 LD50) or dust (1/16 LD50) suspended in physiological soln (12 times in 2 wk intervals) in rats inhibited the respiratory chain of liver mitochondria. Vitamin A alleviated part of this phenomenon, whereas vitamin C had only an insignificant beneficial effect on the respiration rate.

Stability Shelf Life

Stable under recommended storage conditions.
Vanadium usually occurs in the pentavalent state. Pentavalent vanadium is stable in aqueous solutions over a wide range of pH. /Pentavalent vanadium compounds/

Dates

Last modified: 08-15-2023

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